molecular formula C10H23OP B14682307 Diethyl(hexyl)oxo-lambda~5~-phosphane CAS No. 28520-48-1

Diethyl(hexyl)oxo-lambda~5~-phosphane

Cat. No.: B14682307
CAS No.: 28520-48-1
M. Wt: 190.26 g/mol
InChI Key: YBJLCBLILFFHCG-UHFFFAOYSA-N
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Description

Diethyl(hexyl)oxo-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵ configuration) bonded to an oxo group (O), a hexyl chain (C₆H₁₃), and two ethyl groups (C₂H₅). Its molecular formula is C₁₀H₂₃O₂P, and it belongs to the broader class of phosphoranes, which exhibit unique reactivity due to their hypervalent phosphorus structure. The compound’s stability and electronic properties are influenced by the electron-withdrawing oxo group and the steric effects of the alkyl substituents.

Properties

CAS No.

28520-48-1

Molecular Formula

C10H23OP

Molecular Weight

190.26 g/mol

IUPAC Name

1-diethylphosphorylhexane

InChI

InChI=1S/C10H23OP/c1-4-7-8-9-10-12(11,5-2)6-3/h4-10H2,1-3H3

InChI Key

YBJLCBLILFFHCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and pharmaceuticals .

Scientific Research Applications

Diethyl(hexyl)oxo-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of diethyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, influencing catalytic activity and biochemical pathways. Its unique structure allows it to modulate various molecular processes, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Key Structural Features of Diethyl(hexyl)oxo-λ⁵-phosphane and Analogs
Compound Molecular Formula Phosphorus Oxidation State Key Substituents Notable Features
Diethyl(hexyl)oxo-λ⁵-phosphane C₁₀H₂₃O₂P +5 (λ⁵) Et, Hexyl, O Hypervalent P, steric bulk from hexyl
Diethyl phosphite C₄H₁₁O₃P +3 (λ³) Et, O, OH Trivalent P, acidic H, hydrolytically unstable
Diethyl phosphorochlorothioate C₄H₁₀ClO₂PS +5 (λ⁵) Et, Cl, S, O Thio substitution enhances electrophilicity
Triphenylphosphane gold(I) complexes Varies +1 (Au), +3 (P) Ph₃P, Au, azoles Anticancer activity via enzyme inhibition

Key Observations :

  • Oxidation State : Diethyl(hexyl)oxo-λ⁵-phosphane’s pentavalent phosphorus contrasts with trivalent phosphorus in diethyl phosphite, leading to differences in reactivity (e.g., nucleophilicity vs. electrophilicity).
  • However, this bulk may enhance stability in biological systems .
  • Thio vs. Oxo : Replacing the oxo group with sulfur (as in diethyl phosphorochlorothioate) increases electrophilicity, making the compound more reactive toward nucleophiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Diethyl(hexyl)oxo-λ⁵-phosphane Diethyl phosphite Diethyl phosphorochlorothioate
Solubility in water Low (predicted) High Moderate
Thermal stability High (due to bulky substituents) Low Moderate
Hydrolytic stability Moderate Low Low (reacts with H₂O)

Notes:

  • The hexyl group in Diethyl(hexyl)oxo-λ⁵-phosphane likely enhances lipophilicity, making it more suitable for non-polar solvents or lipid-rich biological environments .
  • Diethyl phosphite’s instability in water limits its applications compared to more robust λ⁵-phosphanes .

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